molecular formula C21H28N4O2 B2664802 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,3-dimethylphenyl)acetamide CAS No. 1226458-65-6

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2664802
CAS No.: 1226458-65-6
M. Wt: 368.481
InChI Key: SFAJASWGERKTLM-UHFFFAOYSA-N
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Description

2-{[2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,3-dimethylphenyl)acetamide (CAS 1226458-65-6) is a synthetic organic compound with a molecular formula of C21H28N4O2 and a molecular weight of 368.47 g/mol . Its structure features a pyrimidine core substituted with an azepane ring and a methyl group, which is linked via an ether bridge to an acetamide moiety with a 2,3-dimethylphenyl substituent . This specific molecular architecture, combining a heterocyclic framework with hydrogen-bonding capabilities, suggests potential utility in medicinal chemistry . Compounds of this class are often investigated as kinase inhibitors or modulators of biological pathways, as the design incorporates steric and electronic features that may enhance selectivity and binding affinity in target interactions . The synthetic route for this compound allows for further derivatization, offering flexibility in structure-activity relationship (SAR) optimization for various research applications . This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-15-9-8-10-18(17(15)3)23-19(26)14-27-20-13-16(2)22-21(24-20)25-11-6-4-5-7-12-25/h8-10,13H,4-7,11-12,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFAJASWGERKTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,3-dimethylphenyl)acetamide involves several steps. One common synthetic route includes the reaction of 2-(azepan-1-yl)-6-methylpyrimidin-4-ol with 2,3-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below highlights key structural variations and applications of the target compound and its analogs:

Compound Name Substituent on Acetamide Pyrimidine Substituent Molecular Weight Application/Use Reference
Target Compound 2,3-Dimethylphenyl Azepan-1-yl, 6-methyl Not reported Hypothesized pharmaceutical -
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide 2,6-Dimethylphenyl Diethylamino (non-cyclic) 234.33 Chemical reagent
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetate Ethyl ester Thietan-3-yloxy (3-membered ring) Not reported Synthetic intermediate
Alachlor 2,6-Diethylphenyl Chloro, methoxymethyl 269.76 Herbicide
L868-1087 () 3-Methoxyphenyl Azepan-1-yl, 6-methyl 370.45 Experimental research compound
Key Observations:

Azepane vs. Other Amines: The target compound’s azepane group (7-membered ring) contrasts with the diethylamino group in , which lacks cyclization. Azepane’s larger ring size may enhance binding affinity through conformational flexibility and hydrogen bonding .

Aromatic Substituents : The 2,3-dimethylphenyl group in the target compound introduces steric hindrance compared to the 2,6-dimethylphenyl () or methoxy-substituted phenyl groups (). This may influence solubility and metabolic stability.

Biological Activity

The compound 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,3-dimethylphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H26N4O3
  • Molecular Weight : Approximately 370.453 g/mol
  • Key Features :
    • Contains an azepane ring and a pyrimidine derivative.
    • Characterized by an ether linkage and an acetamide moiety.

Biological Activities

Preliminary studies indicate that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Research suggests that the compound may inhibit the growth of various bacterial strains, indicating potential use as an antimicrobial agent.
  • Anticancer Activity : Initial findings suggest that it may possess anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells.
  • Glycine Transporter Inhibition : The compound has been noted to interact with glycine transporters, which are crucial in neurotransmission and could play a role in central nervous system (CNS) disorders.

The biological activity of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2,3-dimethylphenyl)acetamide is thought to involve:

  • Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity.
  • Cellular Pathway Influence : By interacting with various cellular pathways, it could affect processes such as cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of specific bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Glycine Transporter InhibitionModulates glycine transporter activity; potential CNS implications

Case Study: Anticancer Activity

A study focusing on the anticancer properties of related compounds found that modifications in the molecular structure significantly influenced potency. For instance, derivatives with different aryl substituents demonstrated varying levels of cytotoxicity against breast cancer cell lines. This suggests that structural optimization could enhance the therapeutic potential of the azepane-pyrimidine scaffold.

Synthesis and Production Methods

The synthesis of this compound typically involves:

  • Formation of the Pyrimidine Ring : Through condensation reactions.
  • Introduction of the Azepane Group : Via nucleophilic substitution reactions under controlled conditions.

Industrial production may utilize automated reactors to ensure high yield and purity while minimizing by-products.

Q & A

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

  • Answer : Introduce steric hindrance (e.g., methyl groups) near metabolically labile sites (e.g., ester bonds). Replace susceptible moieties (e.g., methyl with trifluoromethyl). Use in vitro microsomal assays (human/rat liver microsomes) to measure intrinsic clearance and guide structural modifications .

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